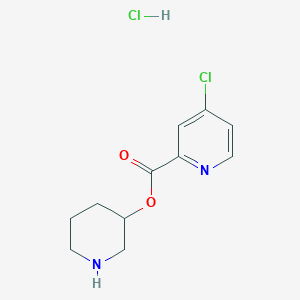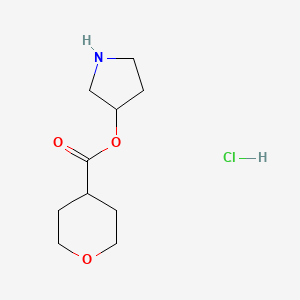![molecular formula C11H8N2S B1397104 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine CAS No. 1443148-96-6](/img/structure/B1397104.png)
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a thiophene ring attached at the 3-position
Applications De Recherche Scientifique
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, such as kras g12c inhibitors , suggesting that they may target specific proteins or enzymes in the body.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the targets’ function. The compound undergoes direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
For instance, the compound’s use in the development of KRAS G12C inhibitors suggests that it may affect the RAS signaling pathway .
Pharmacokinetics
One of the imidazo[1,2-a]pyridines, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.
Result of Action
One study showed clear signs of apoptosis, including nuclear condensation and fragmentation, at a concentration of 100 µm , suggesting that this compound may have similar effects.
Action Environment
The compound’s mode of action, involving direct functionalization through radical reactions , suggests that factors such as temperature, pH, and the presence of catalysts may influence its action.
Orientations Futures
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the future directions for “2-(Thiophene-3-yl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science.
Analyse Biochimique
Biochemical Properties
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which are lipid kinases involved in the phosphorylation of phosphatidylinositol 4,5-diphosphate to generate phosphatidylinositol 3,4,5-triphosphate . This interaction leads to the downstream activation of the serine/threonine kinase Akt, which regulates various cellular functions including cell proliferation, growth, and differentiation . Additionally, this compound has been reported to bind to the active sites of certain enzymes, thereby modulating their activity and influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in cancer cells by activating the p53/Bax mitochondrial apoptotic pathway . This pathway involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell death. Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site . This binding can result in either competitive or non-competitive inhibition, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in acute cellular responses such as changes in gene expression and metabolic activity . In contrast, long-term exposure can lead to more pronounced effects, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target biomolecules and the disruption of normal cellular functions. Threshold effects have also been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, which affects its distribution and bioavailability . The localization and accumulation of this compound within specific tissues and organs are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments . The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules in each compartment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine with thiophene-3-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the thiophene ring.
Thiophene-2-carbaldehyde: Another thiophene derivative with different functional groups.
Uniqueness: 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine core and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
2-thiophen-3-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-5-13-7-10(12-11(13)3-1)9-4-6-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPNQOFUQVKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
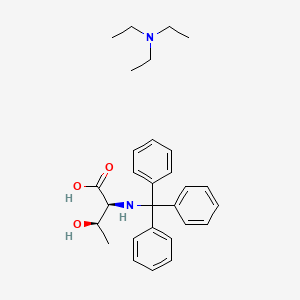
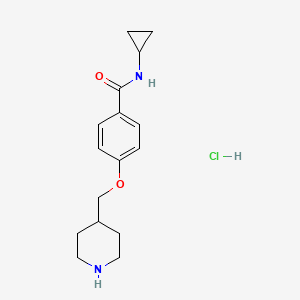

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)
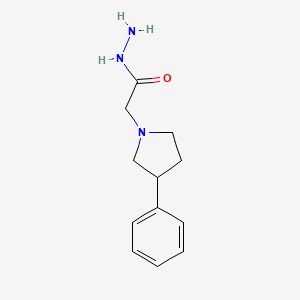
![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
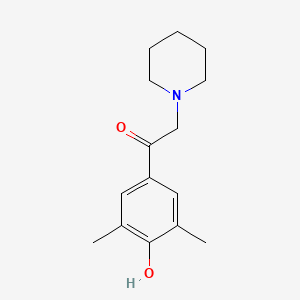
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
